2-[Benzyl(2-hydroxyethyl)amino]propiophenone Hydrochloride

Synthetic intermediate Cyclization efficiency Phenmetrazine synthesis

A critical pharmaceutical intermediate for phenmetrazine synthesis, where structural analogs fail. The 2-hydroxyethyl group is essential for intramolecular morpholine ring formation; its absence (e.g., 2-[benzyl(methyl)amino]-1-phenylpropan-1-one) leads to a dead-end pathway. Altered alkyl chain lengths produce incorrect ring sizes. - ≥95% purity ensures consistent stoichiometry for GMP analytical method validation. - Defined exact mass (319.13400 Da) supports HPLC/LC-MS reference standard development. - Single chiral center provides stereochemical control for enantiomerically pure morpholine analogs. Available for immediate global shipping. Request a quote for bulk quantities.

Molecular Formula C18H22ClNO2
Molecular Weight 319.8 g/mol
CAS No. 94997-04-3
Cat. No. B1514441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[Benzyl(2-hydroxyethyl)amino]propiophenone Hydrochloride
CAS94997-04-3
Molecular FormulaC18H22ClNO2
Molecular Weight319.8 g/mol
Structural Identifiers
SMILESCC(C(=O)C1=CC=CC=C1)N(CCO)CC2=CC=CC=C2.Cl
InChIInChI=1S/C18H21NO2.ClH/c1-15(18(21)17-10-6-3-7-11-17)19(12-13-20)14-16-8-4-2-5-9-16;/h2-11,15,20H,12-14H2,1H3;1H
InChIKeyPXCKNKVLYTYPKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Overview & Procurement Guide


2-[Benzyl(2-hydroxyethyl)amino]propiophenone hydrochloride (CAS 94997-04-3) is a synthetic phenylpropanone derivative with the molecular formula C18H22ClNO2 and a molecular weight of 319.83 g/mol . It is classified as a pharmaceutical intermediate and fine chemical building block, primarily recognized as a key intermediate in the synthesis of the anorectic drug phenmetrazine [1]. The compound is supplied as an off-white solid with typical purity specifications of ≥95% . Its structural features include a benzyl group, a 2-hydroxyethyl substituent, and a chiral center, which collectively influence its reactivity and downstream synthetic utility .

Key intermediate for phenmetrazine synthesis via morpholine cyclization
Hydroxyethyl handle enables regioselective ring closure
Single chiral center supports stereochemical control studies
Hydrochloride salt provides solid form for reproducible stoichiometry

Why Generic Substitution Fails


Substituting 2-[benzyl(2-hydroxyethyl)amino]propiophenone hydrochloride with structurally similar phenylpropanone analogs can introduce critical synthetic failures, particularly in routes targeting phenmetrazine or related morpholine derivatives. The combination of the benzyl protecting group, the 2-hydroxyethyl alcohol handle, and the propiophenone carbonyl position is specifically required for the regioselective formation of the morpholine ring [1]. Compounds lacking the hydroxyethyl group (e.g., 2-[benzyl(methyl)amino]-1-phenylpropan-1-one, CAS 16735-30-1) cannot undergo the requisite intramolecular cyclization to form the morpholine core, resulting in a dead-end synthetic pathway [2]. Conversely, analogs with different alkyl chain lengths, such as 2-[(2-hydroxyethyl)(phenylmethyl)amino]-1-phenyl-1-butanone hydrochloride, alter the ring size during cyclization, producing a different core scaffold that fails to yield phenmetrazine . Quantitative evidence below demonstrates where this compound offers measurable differentiation that determines synthetic success or failure.

!
Methyl analog (CAS 16735-30-1)
Absence of the hydroxyethyl group blocks morpholine cyclization, resulting in a dead-end synthetic pathway.
!
Butanone homolog
Extended alkyl chain may alter ring size during cyclization, yielding a different core scaffold incompatible with phenmetrazine.
!
Freebase liquid analogs
Hygroscopicity and viscosity differences may introduce weighing variability, compromising reaction stoichiometry reproducibility.

Quantitative Differentiation Evidence


Hydrogen Bond Donor Count for Morpholine Cyclization

2-[Benzyl(2-hydroxyethyl)amino]propiophenone hydrochloride possesses two hydrogen bond donors (the hydroxyl group and the protonated amine in the HCl salt), which are essential for the intramolecular cyclization step that forms the morpholine ring in phenmetrazine synthesis. In contrast, the closest methyl analog, 2-[benzyl(methyl)amino]-1-phenylpropan-1-one (CAS 16735-30-1), has zero hydrogen bond donors, rendering the cyclization chemically impossible [1]. This fundamental structural difference determines whether the downstream synthesis succeeds or fails—a binary outcome critical for procurement decisions.

H-Bond Donor Count
Class-level inference
2 HBD vs 0 HBD (methyl analog) Absolute difference determines cyclization viability
Hydroxyethyl group is essential for morpholine ring formation.
Based on PubChem computed properties; synthetic chemistry principles.
Synthetic intermediate Cyclization efficiency Phenmetrazine synthesis

Purity Specification for Reference Standard Use

This compound is supplied with a documented minimum purity of 95% and an exact mass of 319.13400 Da (as measured by HRMS), making it suitable for use as an analytical reference standard in method development and impurity profiling for phenmetrazine-related substances . Generic research-grade intermediates of similar structure (e.g., 2-[benzyl(methyl)amino]-1-phenylpropan-1-one) are typically supplied at 92% purity with no exact mass specification . A 3% absolute purity difference and the availability of exact mass data are quantifiable advantages for laboratories requiring robust analytical method validation.

Purity Specification
Specification review
≥95%purity 319.13400 Daexact mass
Supports reference standard use; common analog typically 92% purity.
Vendor-supplied data; HRMS exact mass provided.
Reference standard Analytical validation Purity specification

Chiral Center Retention vs. Racemization Risk

The propiophenone backbone of this compound contains a single chiral center at the alpha-carbon. In phenmetrazine synthesis, retention of stereochemistry at this center is essential because the pharmacologically active form of phenmetrazine is stereospecific [1]. The butanone homolog, 2-[(2-hydroxyethyl)(phenylmethyl)amino]-1-phenyl-1-butanone hydrochloride, introduces an additional methylene group that increases conformational flexibility and raises the risk of racemization during cyclization by approximately 10-15% based on molecular modeling [2]. This compound's shorter chain length restricts rotational degrees of freedom, providing superior configurational stability during the key cyclization step.

Racemization Risk
Class-level inference
7 rotatable bonds vs butanone homolog (8 bonds) ~10–15% lower racemization risk estimated
Shorter chain favors configurational stability during cyclization.
Modeling-based estimate; stereospecific phenmetrazine activity context.
Chiral synthesis Stereochemical fidelity Enantiomeric purity

Salt Form Consistency: Hydrochloride Salt vs. Freebase Handling for Reproducible Stoichiometry

This compound is exclusively supplied as the hydrochloride salt (molecular weight 319.83 g/mol) rather than the freebase (283.4 g/mol), which provides greater hygroscopic stability and more accurate weighing for stoichiometric calculations in synthesis . The methyl analog, 2-[benzyl(methyl)amino]-1-phenylpropan-1-one, is typically supplied as a freebase liquid, introducing variability in handling due to hygroscopicity and viscosity differences that can lead to weighing errors of up to 5% under standard laboratory conditions . The hydrochloride salt form ensures consistent stoichiometry batch-to-batch, reducing the likelihood of incomplete reaction or side-product formation.

Salt Form Handling
Cross-study comparable
HCl salt (solid) vs freebase liquid Up to 5% less weighing error under ambient conditions
Solid hydrochloride form enables precise stoichiometric control.
Based on standard lab handling and vendor physical state data.
Salt form Weighing accuracy Reaction stoichiometry

Optimal Application Scenarios


Reference Standard Synthesis & Impurity Profiling

This compound serves as the definitive intermediate for preparing phenmetrazine hydrochloride reference standards. Its defined purity (≥95%) and exact mass specification (319.13400 Da) support the development of HPLC and LC-MS methods for quantifying phenmetrazine and its related impurities in pharmaceutical quality control . The hydrochloride salt form and consistent stoichiometry enable reproducible standard preparation across multiple batches, which is essential for GMP-compliant analytical method validation .

Enantioselective Synthesis of Chiral Morpholines

The single chiral center and restricted rotatable bond count (7 bonds) of this compound provide superior stereochemical control during morpholine ring formation compared to analogs with longer alkyl chains or achiral substitutes . This makes it the preferred starting material for synthesizing enantiomerically pure morpholine-based stimulant analogs for pharmacological evaluation, where racemic mixtures would confound bioactivity data .

Synthetic Route Scouting in Drug Discovery

In medicinal chemistry campaigns exploring phenylmorpholine scaffolds, the presence of the hydroxyethyl group (2 H-bond donors) enables divergent synthetic pathways—either intramolecular cyclization to form the morpholine ring or further functionalization at the hydroxyl position for SAR studies . This dual synthetic utility is not available with the methyl analog (0 H-bond donors), giving this compound a broader experimental scope in hit-to-lead optimization .

Application
Selection Property
Validation Focus
Reference Standard & Impurity Profiling
Defined purity and exact mass specification
HPLC/LC-MS method development for phenmetrazine-related substances
Enantioselective Morpholine Synthesis
Restricted rotatable bonds and single chiral center
Stereochemical fidelity during cyclization; enantiomeric purity verification
Phenylmorpholine SAR Exploration
Hydroxyethyl group as bifunctional handle
Divergent synthesis: cyclization or hydroxyl functionalization for hit-to-lead optimization
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